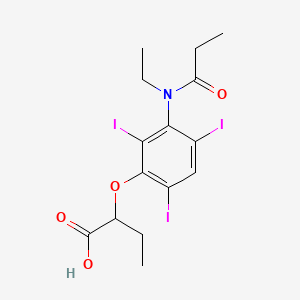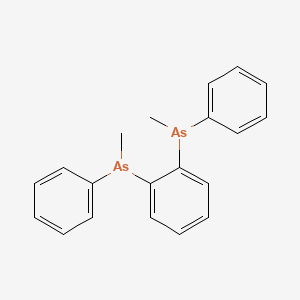
(1R,2R)-(+)-Bis(methylphenylarsino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-(+)-Bis(methylphenylarsino)benzene is an organoarsenic compound with the molecular formula C20H20As2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(+)-Bis(methylphenylarsino)benzene typically involves the reaction of methylphenylarsine with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-(+)-Bis(methylphenylarsino)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to its corresponding arsine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
(1R,2R)-(+)-Bis(methylphenylarsino)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-(+)-Bis(methylphenylarsino)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of these targets. The specific pathways involved depend on the context of its use, such as in catalysis or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-(+)-Bis(methylphenylphosphino)benzene
- (1R,2R)-(+)-1,2-Diphenylethylenediamine
- (1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate
Uniqueness
(1R,2R)-(+)-Bis(methylphenylarsino)benzene is unique due to its chiral nature and the presence of arsenic atoms, which impart distinct chemical properties compared to similar compounds containing phosphorus or nitrogen. Its ability to form stable complexes with transition metals makes it particularly valuable in coordination chemistry and catalysis.
Propiedades
Fórmula molecular |
C20H20As2 |
|---|---|
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
methyl-[2-[methyl(phenyl)arsanyl]phenyl]-phenylarsane |
InChI |
InChI=1S/C20H20As2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
Clave InChI |
XBPXLJZHKNJNHQ-UHFFFAOYSA-N |
SMILES canónico |
C[As](C1=CC=CC=C1)C2=CC=CC=C2[As](C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


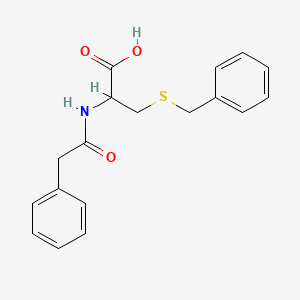
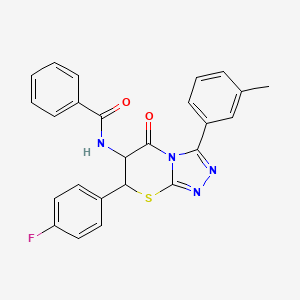
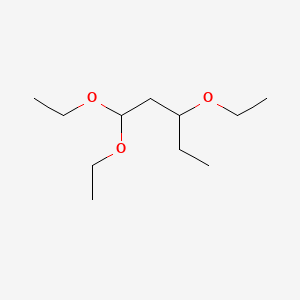
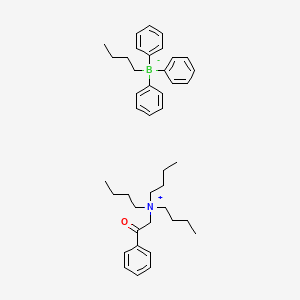
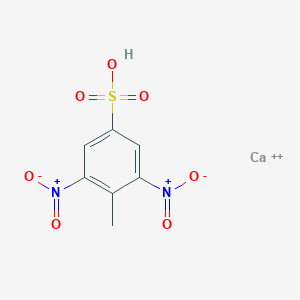
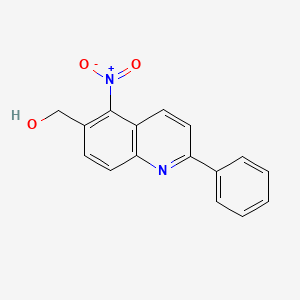
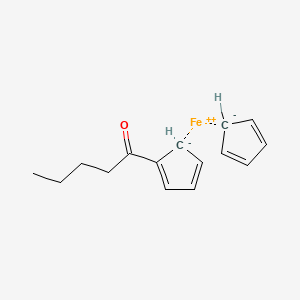
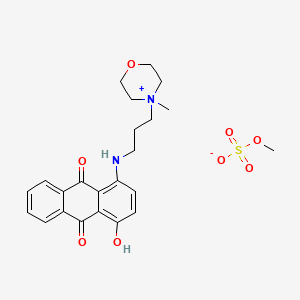

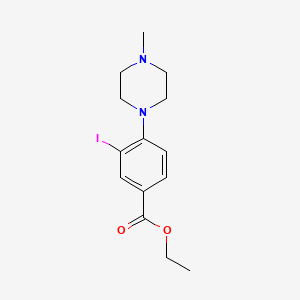
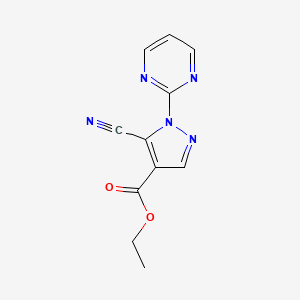
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
